N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide
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Overview
Description
“N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide” is a chemical compound with the CAS Number: 860609-97-8 . It has a molecular weight of 341.46 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15N3OS2/c1-11(2)16(21)20-15-13(10-19)23-17(22-9-8-18)14(15)12-6-4-3-5-7-12/h3-7,11H,9H2,1-2H3,(H,20,21) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 341.46 . It is a solid in its physical form . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or material safety data sheet (MSDS).Scientific Research Applications
Synthesis of Potential Antileukotrienic Agents
Research on the synthesis of compounds with potential antileukotrienic activities highlights the use of similar complex molecules in creating drugs that may inhibit leukotriene synthesis, a key factor in inflammatory processes. These compounds are synthesized under specific conditions using heterogeneous copper catalysts and evaluated for their antiplatelet and cytotoxicity properties (Jampílek et al., 2004).
Development of Antimicrobial Agents
Another area of research involves the synthesis and characterization of N-substituted sulfanilamide derivatives, exploring their thermal properties and antimicrobial activities. These studies aim to develop new antibacterial and antifungal agents by modifying the molecular structure of sulfanilamide derivatives (Lahtinen et al., 2014).
Novel Insecticide Discovery
A novel class of insecticide, flubendiamide, has been identified, showcasing a unique chemical structure and promising insecticidal activity, especially against lepidopterous pests. The research underscores the potential of complex molecules like N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide in creating new pesticides with novel modes of action (Tohnishi et al., 2005).
Chemical Synthesis and Material Science
The compound's chemical framework is also pivotal in synthesizing transparent aromatic polyimides with high refractive indices and small birefringences, offering potential applications in material science, particularly in the development of optical materials with good thermomechanical stabilities (Tapaswi et al., 2015).
Coordination Chemistry
In coordination chemistry, the synthesis of dinucleating P2N2S ligands and their coordination with palladium complexes are explored, revealing insights into the structural and catalytic properties of these complexes. Such research has implications for catalysis and the development of new materials (Siedle et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-14-7-9-16(10-8-14)20(25)24-19-17(13-23)27-21(26-12-11-22)18(19)15-5-3-2-4-6-15/h2-10H,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJAWTKATDUZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2C3=CC=CC=C3)SCC#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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